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Compound of Interest

Compound Name: Pentacarbonylchlororhenium

CAS No.: 14099-01-5

Cat. No.: B089072 Get Quote

Executive Summary
Pentacarbonylrhenium(I) chloride (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""

class="inline ng-star-inserted">

) serves as a paradigmatic system for studying

symmetry in organometallic chemistry. Correctly assigning its carbonyl stretching frequencies
(ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) requires distinguishing between axial and equatorial ligand environments and understanding
the selection rules governed by Group Theory.

Core Insight: The substitution of a single CO ligand in the octahedral parent ngcontent-ng-

c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

with a chloro ligand lowers the symmetry to

, splitting the degenerate

mode and activating previously silent modes. The resulting spectrum is dominated by the
interplay between ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-
star-inserted">

-donation and
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-back-bonding, specifically the trans-effect of the chloride ligand.

Theoretical Framework: Symmetry & Selection
Rules[1]
Geometric Analysis
The molecule belongs to the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""

class="inline ng-star-inserted">

point group.

Axial Position (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-

star-inserted">

-axis): One CO ligand is trans to the Chlorine atom.

Equatorial Plane (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline

ng-star-inserted">

-plane): Four CO ligands are trans to each other.

Group Theory Prediction
To determine the number of expected bands, we perform a reduction of the reducible

representation (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-

star-inserted">

) for the five CO oscillators.

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">

Selection Rules:

Infrared (IR) Active: Modes with a changing dipole moment (ngcontent-ng-c1989010908=""

_nghost-ng-c3017681703="" class="inline ng-star-inserted">

and

).
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Result: 3 IR bands expected (

).

Raman Active: Modes with changing polarizability (ngcontent-ng-c1989010908="" _nghost-

ng-c3017681703="" class="inline ng-star-inserted">

).

Result: 4 Raman bands expected (ngcontent-ng-c1989010908="" _nghost-ng-

c3017681703="" class="inline ng-star-inserted">

).

Visualization of Logic Flow
The following diagram illustrates the decision matrix for assigning these modes based on

symmetry operations.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Selection Rules

Re(CO)5Cl Molecule

Determine Point Group
(C4v)

Generate Gamma(CO)
(5 Oscillators)

Reduce to Irreducible Reps
2A1 + B1 + E

IR Active Modes
(Dipole Change)

2A1 + E

Vector Transform (x,y,z)

Raman Active Modes
(Polarizability Change)

2A1 + B1 + E

Tensor Transform (x^2, etc)

Final Spectral Assignment

3 Bands Observed 4 Bands Observed

Click to download full resolution via product page

Figure 1: Group Theory workflow for predicting vibrational modes in

metal carbonyls.

Spectral Assignment & Data
The following assignments represent standard values for ngcontent-ng-c1989010908=""

_nghost-ng-c3017681703="" class="inline ng-star-inserted">
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in a non-polar solvent (typically

or Cyclohexane). Polar solvents will shift these bands to lower frequencies due to dipole-dipole
interactions.

Table 1: Vibrational Assignment of ngcontent-ng-
c1989010908="" _nghost-ng-c3017681703=""
class="inline ng-star-inserted"> Modes[1][2]
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Mode
Symmetry

Activity
Frequency
(cm⁻¹)

Intensity Description
Mechanistic
Note

ngcontent-ng-

c1989010908

="" _nghost-

ng-

c3017681703

=""

class="inline

ng-star-

inserted">

IR / Raman 2153 Weak/Med

Symmetric

Equatorial

Stretch

Totally

symmetric

"breathing" of

the 4

equatorial

COs. Highest

energy due to

in-phase

coupling.[1]

ngcontent-ng-

c1989010908

="" _nghost-

ng-

c3017681703

=""

class="inline

ng-star-

inserted">

Raman Only ~2090* N/A (IR)

Symmetric

Equatorial

(Out-of-

phase)

IR silent in

perfect

. Only

observable in

Raman or if

symmetry is

broken (solid

state).[1]

ngcontent-ng-

c1989010908

="" _nghost-

ng-

c3017681703

=""

class="inline

ng-star-

inserted">

IR / Raman 2041 Very Strong

Asymmetric

Equatorial

Stretch

Degenerate

mode

involving the

equatorial

plane. Often

the most

intense band

in the IR

spectrum.[1]

ngcontent-ng-

c1989010908

="" _nghost-

ng-

IR / Raman 1984 Medium Axial Stretch The axial CO

is trans to Cl.

Cl is a

ngcontent-ng-
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c3017681703

=""

class="inline

ng-star-

inserted">

c1989010908

="" _nghost-

ng-

c3017681703

=""

class="inline

ng-star-

inserted">

-donor,

enhancing

back-bonding

to the axial

CO,

weakening

the C=O

bond, and

lowering

frequency.

*Note: The

mode frequency is estimated based on force constant calculations; it is strictly forbidden in IR.

Mechanistic Causality (The "Why")[1]
High Frequency ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline

ng-star-inserted">

: This mode involves the four equatorial CO ligands stretching in phase. Since they compete
for the same metal ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline
ng-star-inserted">

-electron density (specifically the

orbital), the back-bonding per CO is somewhat diluted compared to the axial position,
keeping the bond order higher.
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The "Trans Effect" on ngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""

class="inline ng-star-inserted">

: The axial CO is trans to the Chloride ligand.

Chloride: A ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-

star-inserted">

-donor and weak

-donor.

Effect: The Cl ligand pushes electron density into the Re ngcontent-ng-c1989010908=""

_nghost-ng-c3017681703="" class="inline ng-star-inserted">

orbitals. This increased electron density is back-donated preferentially to the trans axial
CO (which is a strong ngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""
class="inline ng-star-inserted">

-acid).

Result: Increased Re-C bond order

Decreased C-O bond order

Lower vibrational frequency (1984 cm⁻¹).

Experimental Protocol
To replicate these data or synthesize the complex for drug development (e.g., as a CO-

releasing molecule precursor), follow this self-validating protocol.

Synthesis of
Reaction:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-

inserted">

Pre-requisites: Schlenk line (Argon atmosphere), dried

(DCM).
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Procedure:

Dissolve ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-

star-inserted">

(0.5 g) in 20 mL DCM.

Bubble

gas (or add stoichiometric

) through the solution at 0°C for 10 minutes.

Observation: Solution turns from colorless to pale yellow/white precipitate.[1]

Purification:

Evaporate solvent in vacuo.[1]

Recrystallize from hot Hexane or ngcontent-ng-c1989010908="" _nghost-ng-

c3017681703="" class="inline ng-star-inserted">

.

Yield: typically >90%.[1]

Spectroscopic Acquisition Workflow

Sample Preparation Acquisition

Purified Re(CO)5Cl
Solid

Solvent Selection
(CCl4 or Hexane)

Dissolve
(~5 mM Conc.)

Load into
CaF2 or KBr Cell

FT-IR Scan
(4 cm-1 res)

Solvent Blank
Subtraction

Peak Picking &
Assignment

Click to download full resolution via product page

Figure 2: Protocol for obtaining high-fidelity solution-phase IR spectra.
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Validation Checkpoints
Checkpoint 1 (Solubility): If the sample is insoluble in non-polar solvents, it may be the

cluster ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-

inserted">

. Ensure the monomer is maintained by avoiding prolonged heating without CO pressure.[1]

Checkpoint 2 (Peak Width): In ngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""

class="inline ng-star-inserted">

, peaks should be sharp (FWHM < 5 cm⁻¹). Broadening indicates aggregation or solvent
impurities (water).

Checkpoint 3 (Isotopic Shift): If ngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""

class="inline ng-star-inserted">

is used, the

and

bands will shift to lower wavenumbers by approx

(approx 30-40 cm⁻¹).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Elucidation of : A Guide to Vibrational
Assignment]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089072#assigning-co-stretching-frequencies-in-re-
co-5cl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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